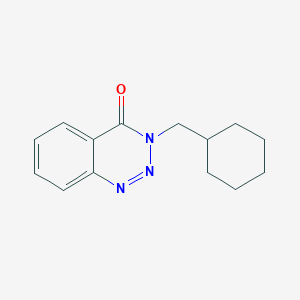
1,2,3-Benzotriazin-4(3H)-one, 3-(cyclohexylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Benzotriazin-4(3H)-one, 3-(cyclohexylmethyl)- is a heterocyclic compound that belongs to the benzotriazinone family This compound is characterized by a triazine ring fused with a benzene ring and a cyclohexylmethyl group attached to the nitrogen atom at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzotriazin-4(3H)-one, 3-(cyclohexylmethyl)- can be achieved through several methods. One common approach involves the reaction of acyclic aryl triazine precursors with cyclohexylmethylamine under specific conditions. This reaction typically requires a photocyclization process, where the mixture is exposed to violet light (420 nm) to induce the formation of the triazine ring . The reaction is carried out in a continuous flow reactor, which allows for excellent yields in a short residence time of about 10 minutes without the need for additives or photocatalysts .
Industrial Production Methods
In an industrial setting, the production of 1,2,3-Benzotriazin-4(3H)-one, 3-(cyclohexylmethyl)- can be scaled up using continuous flow reactor technology. This method ensures process robustness, scalability, and green credentials, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Benzotriazin-4(3H)-one, 3-(cyclohexylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the triazine ring or the cyclohexylmethyl group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include substituted benzotriazinones, oxidized derivatives, and reduced forms of the compound .
Applications De Recherche Scientifique
1,2,3-Benzotriazin-4(3H)-one, 3-(cyclohexylmethyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,2,3-Benzotriazin-4(3H)-one, 3-(cyclohexylmethyl)- involves its interaction with specific molecular targets and pathways. The compound exerts its effects through nitrogen-mediated hydrogen atom transfer, leading to the formation of various bioactive products . This unique mechanism is facilitated by the triazine ring structure, which allows for efficient hydrogen atom transfer and subsequent chemical transformations .
Comparaison Avec Des Composés Similaires
1,2,3-Benzotriazin-4(3H)-one, 3-(cyclohexylmethyl)- can be compared with other similar compounds, such as:
1,2,3-Benzotriazin-4(3H)-one: Lacks the cyclohexylmethyl group, resulting in different chemical properties and reactivity.
3-Substituted Isoindolinones: These compounds share a similar triazine ring structure but differ in the substituents attached to the ring.
Aryl Triazines: These compounds have a triazine ring but lack the benzene ring fusion, leading to different reactivity and applications.
Propriétés
Numéro CAS |
646524-78-9 |
|---|---|
Formule moléculaire |
C14H17N3O |
Poids moléculaire |
243.30 g/mol |
Nom IUPAC |
3-(cyclohexylmethyl)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C14H17N3O/c18-14-12-8-4-5-9-13(12)15-16-17(14)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2 |
Clé InChI |
ZODMMYJTEODIQM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CN2C(=O)C3=CC=CC=C3N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(3-Chloro-5-fluorophenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12606256.png)

![Benzene, [[(2S)-2-[(methoxymethoxy)methyl]-3-methylbutyl]sulfonyl]-](/img/structure/B12606279.png)
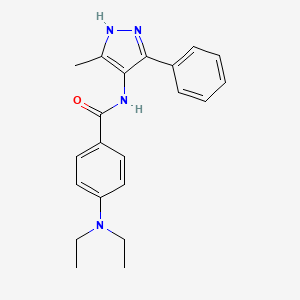
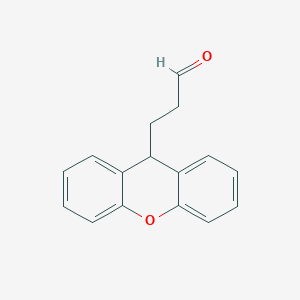
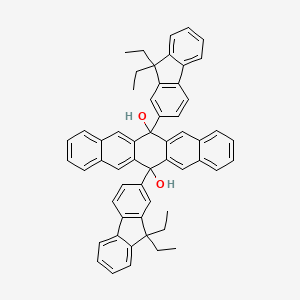
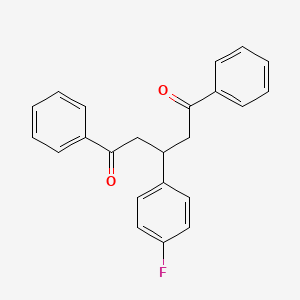
![3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene](/img/structure/B12606310.png)
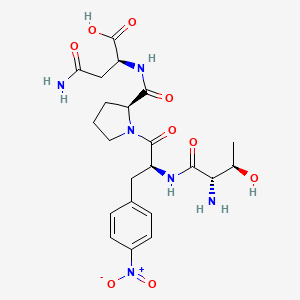
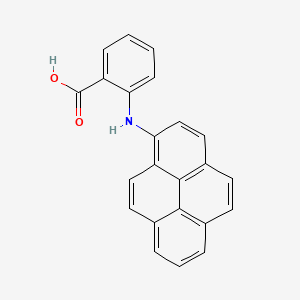
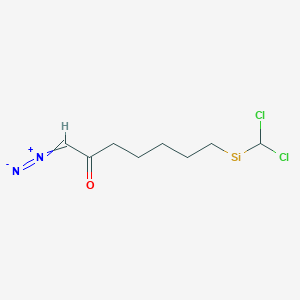
![3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12606331.png)
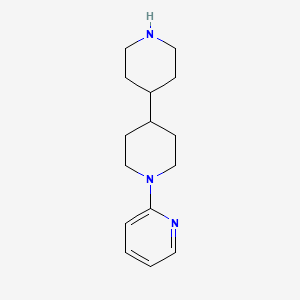
![1-[1-(3-Methylbutyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12606339.png)
